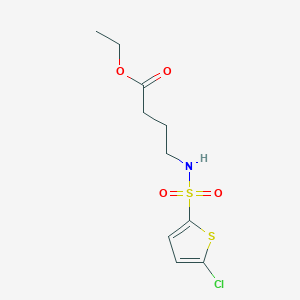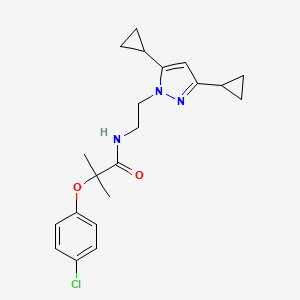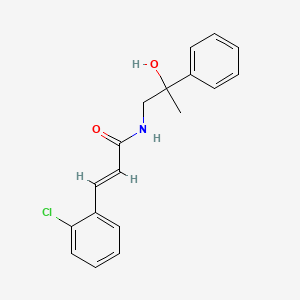
1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid is a chemical compound offered by various chemical suppliers. It is often used in research and has a CAS number of 866150-95-0 .
Molecular Structure Analysis
The molecular formula of 1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid is C15H19NO3 . Its molecular weight is 261.32 . Unfortunately, the specific structure details are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Protected 3-Haloazetidines
Azetidines are increasingly important heterocycles found in a variety of natural products and pharmaceutical compounds . The compound “1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid” can be used in the synthesis of protected 3-haloazetidines, which are widely used and versatile building blocks in medicinal chemistry .
Production of High Value Azetidine-3-Carboxylic Acid Derivatives
This compound can be used to prepare a series of high value azetidine-3-carboxylic acid derivatives . For example, it has been used in the first reported synthesis of 1-(tert-butoxy-carbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid .
Integral Part of Sphingosine-1-Phosphate Receptor (S1P) Agonists
Azetidine-3-carboxylic acid has served as an integral part of a number of sphingosine-1-phosphate receptor (S1P) agonists as potential treatments for multiple sclerosis . The S1P receptors regulate a wide variety of biological functions including cell proliferation, migration, and survival .
Aza Paternò–Büchi Reactions
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . However, the application of the aza Paternò–Büchi reaction has been met with limited success due to the inherent challenges associated with this approach .
Synthesis of Aziridine-2-Carboxylate
The different isomers of 2-(4-amino-4-carboxybu-tyl)aziridine-2-carboxylate 3 (AziDAP) are irreversible inhibitors and substrate mimics of diaminopimelate (DAP) epimerase, a key enzyme for the biosynthesis of lysine in plants . The compound “1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid” can potentially be used in the synthesis of these isomers.
Synthesis of New Functionalized Aziridine-2
This compound can potentially be used in the synthesis of new functionalized aziridine-2 . This can be useful in the development of new pharmaceutical compounds.
Zukünftige Richtungen
Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry . Therefore, the future directions of 1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid could be in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
It’s known that azetidine derivatives are valuable compounds in pharmaceutical and agrochemical research, suggesting a broad range of potential targets.
Mode of Action
It’s known that azetidine derivatives can participate in various chemical reactions , such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Result of Action
It’s known that the compound is useful as a rigid linker in protac development for targeted protein degradation , suggesting that it may have significant effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)12-6-4-10(5-7-12)13(17)16-8-11(9-16)14(18)19/h4-7,11H,8-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOWZMVFJFMEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2987836.png)

![Methyl 2-((1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2987840.png)



![1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide](/img/structure/B2987845.png)
![12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2987846.png)
![5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2987849.png)




